molecular formula C25H22BrNO3S B11680134 4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one

4-{3-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-indol-2-yl}butan-2-one

Cat. No.: B11680134
M. Wt: 496.4 g/mol
InChI Key: UMZCVSDOOOJNMR-UHFFFAOYSA-N
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Description

4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE is a complex organic compound that features a combination of bromophenyl, methylbenzenesulfonyl, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The bromophenyl and methylbenzenesulfonyl groups are then introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism. The bromophenyl and methylbenzenesulfonyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENYL METHYL SULFONE: Shares the bromophenyl group but lacks the indole and butanone moieties.

    INDOLE-3-ACETIC ACID: Contains the indole core but differs in the functional groups attached.

    4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Similar in having a bromophenyl group but differs in the overall structure and functional groups.

Uniqueness

4-[3-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-INDOL-2-YL]BUTAN-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H22BrNO3S

Molecular Weight

496.4 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-1-(4-methylphenyl)sulfonylindol-2-yl]butan-2-one

InChI

InChI=1S/C25H22BrNO3S/c1-17-7-14-21(15-8-17)31(29,30)27-23-6-4-3-5-22(23)25(24(27)16-9-18(2)28)19-10-12-20(26)13-11-19/h3-8,10-15H,9,16H2,1-2H3

InChI Key

UMZCVSDOOOJNMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2CCC(=O)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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